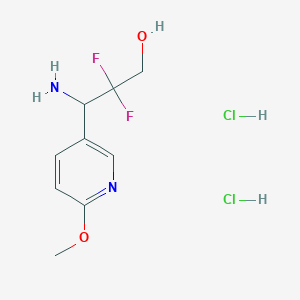

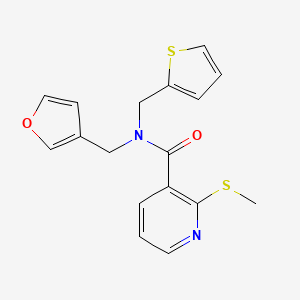

methyl 4-((1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)carbamoyl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 4-((1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)carbamoyl)benzoate” is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Synthesis Analysis

The synthesis of triazoles often involves a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . Other methods include the reaction of 4-bromo- NH -1,2,3-triazoles with alkyl halides in the presence of K 2 CO 3 in DMF .Molecular Structure Analysis

Triazole compounds, including “this compound”, have a molecular formula of C 2 H 3 N 3 . They are capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis

Triazoles have been synthesized via a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . Other reactions include the reaction of 4-bromo- NH -1,2,3-triazoles with alkyl halides in the presence of K 2 CO 3 in DMF .科学的研究の応用

Synthesis and Structural Analysis

Methyl 4-((1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)carbamoyl)benzoate and related compounds have been synthesized through various chemical processes, including click chemistry, to explore their structural and spectral properties. For instance, one study focused on the click one-pot synthesis, spectral analyses, crystal structures, density functional theory (DFT) studies, and cytotoxicity assays of newly synthesized 1,2,3-triazoles. This research highlighted the compounds' stability and reactivity through frontier molecular orbital analysis and molecular electrostatic potential mapping, indicating potential applications in designing bioactive molecules (Ahmed et al., 2016).

Photophysical Properties and Molecular Modelling

Another aspect of scientific research involves investigating the photophysical properties of phthalimide derivatives, which include the analysis of solvatochromic behavior and dipole moments. Such studies utilize various solvent correlation methods and computational analyses to determine the chemical stability and reactive centers within molecules. These findings can facilitate the development of novel materials with specific optical properties (Akshaya et al., 2016).

Catalytic and Biological Activities

Research on half-sandwich Ruthenium(II) complexes incorporating 1,2,3-triazole-based ligands demonstrates the influence of structural variations on catalytic activities, including oxidation and transfer hydrogenation reactions. These studies contribute to the understanding of catalyst design principles and their application in organic synthesis (Saleem et al., 2013).

Antimicrobial and Anti-inflammatory Activities

Derivatives of this compound have been evaluated for their antimicrobial and anti-inflammatory properties. Synthesis and characterization of new compounds aim to identify potential therapeutic agents. For example, studies on 1,3,4-thiadiazole, thiazole, and pyridine derivatives containing 1,2,3-triazole moiety explore their potential as antimicrobial agents, contributing to the development of new drugs (Bhat et al., 2016).

Crystal Engineering and Phase Transitions

Investigations into crystal engineering aspects of related compounds, such as inducing phase transitions in structures with high-Z′ values under pressure, provide insights into the manipulation of molecular packing and polymorphism. This research has implications for material science, particularly in designing materials with desired physical properties (Johnstone et al., 2010).

作用機序

While the specific mechanism of action for “methyl 4-((1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)carbamoyl)benzoate” is not mentioned in the available resources, triazole compounds are known to bind in the biological system with a variety of enzymes and receptors . This makes them show versatile biological activities .

特性

IUPAC Name |

methyl 4-[[1-phenyl-2-(triazol-2-yl)ethyl]carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c1-26-19(25)16-9-7-15(8-10-16)18(24)22-17(13-23-20-11-12-21-23)14-5-3-2-4-6-14/h2-12,17H,13H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYTHXZVJMOOQAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2930206.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(ethylthio)benzamide hydrochloride](/img/structure/B2930207.png)

![10-(4-bromobenzenesulfonyl)-N-(4-ethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2930208.png)

![8-(4-benzylpiperazin-1-yl)-7-(2-{[8-(4-benzylpiperazin-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2930209.png)

![6-(Furan-2-ylmethyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2930215.png)

![8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2930216.png)

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]quinoxaline-6-carboxamide](/img/structure/B2930217.png)

![1-(4-Methoxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea](/img/structure/B2930218.png)

![2-Amino-6-methyl-4-(2-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2930219.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2930220.png)